8-Methylnonane-1,2-diamine

CAS No.: 67874-35-5

Cat. No.: VC19367973

Molecular Formula: C10H24N2

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67874-35-5 |

|---|---|

| Molecular Formula | C10H24N2 |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | 8-methylnonane-1,2-diamine |

| Standard InChI | InChI=1S/C10H24N2/c1-9(2)6-4-3-5-7-10(12)8-11/h9-10H,3-8,11-12H2,1-2H3 |

| Standard InChI Key | WIAZXDYYMPLERR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCC(CN)N |

Introduction

Chemical Structure and Nomenclature

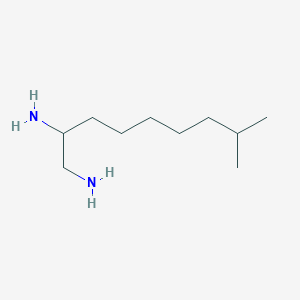

The compound features a nine-carbon backbone (nonane) with a methyl group at the 8th position and amine functionalities at the 1st and 2nd carbon atoms (Figure 1). Its IUPAC name, 8-methylnonane-1,2-diamine, reflects this substitution pattern. Synonyms include isodecanediamine and EINECS 267-465-1 . The presence of two adjacent amine groups classifies it as a vicinal diamine, a structural motif critical in coordination chemistry and polymer crosslinking .

Physical and Chemical Properties

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.31 g/mol | |

| Density | 0.855 g/cm³ | |

| Boiling Point | 224.8°C at 760 mmHg | |

| Flash Point | 97.5°C | |

| Solubility | Miscible in polar solvents |

The compound’s low density and moderate boiling point suggest utility in high-temperature reactions, while its amine groups enable participation in nucleophilic and hydrogen-bonding interactions .

Synthesis Methods

Hydroamination of Enamines

Recent advances in asymmetric catalysis have enabled the synthesis of vicinal diamines via Cu−H-catalyzed hydroamination of enamines. This method achieves high enantioselectivity (er > 95:5) and functional group tolerance, making it suitable for producing chiral 1,2-diamines like 8-methylnonane-1,2-diamine .

Biorefinery-Based Approaches

A sustainable route involves converting lignocellulose-derived diols to diamines using Raney Ni and ammonia. For example, hydrogenation and amination of 8-methylnonane-1,2-diol yield the target diamine with >90% efficiency under optimized conditions . This method aligns with green chemistry principles by utilizing renewable feedstocks.

Applications

Polymer Chemistry

8-Methylnonane-1,2-diamine serves as a crosslinker in polyurethanes and polyamides. Its branched structure enhances thermal stability and mechanical strength in polymers, as evidenced by patents describing its use in low-isocyanate polyurethane formulations .

Catalysis

The compound’s vicinal amine groups act as ligands in transition metal catalysts. For instance, rhodium complexes of 1,2-diamines facilitate hydroamination reactions, enabling the synthesis of bioactive molecules .

Recent Research and Future Directions

Recent studies highlight its role in asymmetric catalysis and sustainable polymer production. Computational investigations into reaction mechanisms (e.g., DFT studies of Cu−H systems) are refining synthetic protocols . Future research may explore enzymatic amination routes or biomedical applications, such as drug delivery systems leveraging its amine reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume